molecular formula C15H15BFNO3 B12648400 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid

5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid

Cat. No.: B12648400
M. Wt: 287.10 g/mol
InChI Key: ZXKDIMGDWVGZRY-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a carbamoyl group containing a 2,5-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenyl isocyanate with 2-fluorophenylboronic acid under controlled conditions to form the carbamoyl intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable boronic acid derivative, often using palladium catalysts and base in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The carbamoyl group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium or nickel catalysts.

Major Products Formed

    Oxidation: 5-(2,5-Dimethylphenylcarbamoyl)-2-hydroxyphenylboronic acid.

    Reduction: 5-(2,5-Dimethylphenylamino)-2-fluorophenylboronic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. The fluorine atom and carbamoyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid: Similar structure but lacks the fluorine atom.

    2,5-Dimethylphenylboronic acid: Lacks the carbamoyl and fluorine substituents.

    2-Fluorophenylboronic acid: Lacks the carbamoyl and dimethylphenyl groups.

Uniqueness

5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the carbamoyl group, which enhance its reactivity and binding properties. The combination of these functional groups makes it a valuable compound in various applications, particularly in the development of enzyme inhibitors and advanced materials.

Properties

Molecular Formula

C15H15BFNO3

Molecular Weight

287.10 g/mol

IUPAC Name

[5-[(2,5-dimethylphenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)11-5-6-13(17)12(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19)

InChI Key

ZXKDIMGDWVGZRY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)C)F)(O)O

Origin of Product

United States

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